molecular formula C13H14ClN3OS B6440207 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549054-44-4

1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No. B6440207
CAS RN: 2549054-44-4
M. Wt: 295.79 g/mol
InChI Key: PXZJLFZZNLKLDZ-UHFFFAOYSA-N
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Description

Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .


Synthesis Analysis

A huge variety of synthesis methods and synthetic analogues have been reported over the years for pyrazoles . They are one of the most studied groups of compounds among the azole family .


Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They are found in naturally occurring compounds .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Anti-inflammatory and Anti-psychotic: Thiophene derivatives have been found to have anti-inflammatory and anti-psychotic properties . This makes them potential candidates for the development of drugs to treat inflammation and psychotic disorders.

Anti-arrhythmic and Anti-anxiety: These compounds also exhibit anti-arrhythmic and anti-anxiety effects . This suggests that they could be used in the treatment of heart rhythm disorders and anxiety-related conditions.

Antifungal and Antioxidant

Thiophene derivatives have been shown to have antifungal and antioxidant properties . This indicates their potential use in the treatment of fungal infections and in the prevention of oxidative stress-related diseases.

Material Science

In the field of material science, thiophene derivatives are used in the fabrication of light-emitting diodes . This highlights their importance in the development of advanced electronic devices.

Suzuki–Miyaura Coupling

The compound “1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole” could potentially be used in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Antitumor Activity

Thiophene derivatives have been found to exhibit antitumor activity . This suggests their potential use in the development of new cancer therapies.

Kinases Inhibiting and Antimicrobial

Thiophene derivatives have been reported to inhibit kinases and have antimicrobial properties . This indicates their potential use in the treatment of diseases caused by microbial infections and in the regulation of cellular activities through kinase inhibition.

Future Directions

The future directions in the study of pyrazoles likely involve the development of new synthesis methods, the discovery of new biological activities, and the design of pyrazole-based drugs .

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-9-4-15-17(5-9)8-10-6-16(7-10)13(18)11-2-3-12(14)19-11/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZJLFZZNLKLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

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